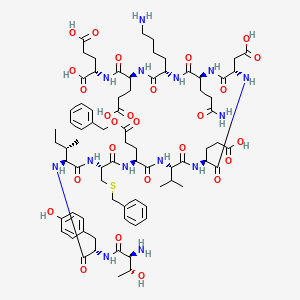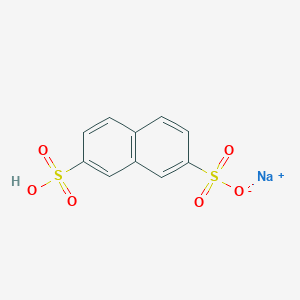
3-Aminopyrazin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopyrazin-2(3H)-one is a heterocyclic organic compound with the molecular formula C4H5N3O It is a derivative of pyrazine, characterized by an amino group at the 3-position and a keto group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Aminopyrazin-2(3H)-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopyrazine-2-carbohydrazide with arylethynyl benzaldehydes in the presence of iodine and dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mixture is stirred at 100°C for several hours until the desired product is formed. The product is then purified through column chromatography using ethyl acetate and petroleum ether as eluents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminopyrazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyrazine-2,3-dione.
Reduction: Formation of 3-amino-2-hydroxypyrazine.
Substitution: Formation of various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
3-Aminopyrazin-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Aminopyrazin-2(3H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts the synthesis of proteins, leading to the antimicrobial activity observed.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a keto group.
Methyl 3-aminopyrazine-2-carboxylate: Contains a methoxycarbonyl group at the 2-position.
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone: A thiosemicarbazone derivative with significant biological activity.
Uniqueness
3-Aminopyrazin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C4H5N3O |
|---|---|
Peso molecular |
111.10 g/mol |
Nombre IUPAC |
2-amino-2H-pyrazin-3-one |
InChI |
InChI=1S/C4H5N3O/c5-3-4(8)7-2-1-6-3/h1-3H,5H2 |
Clave InChI |
IZUHLTVHAGBMEH-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(C(=O)N=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)


![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)







